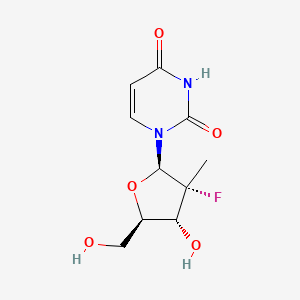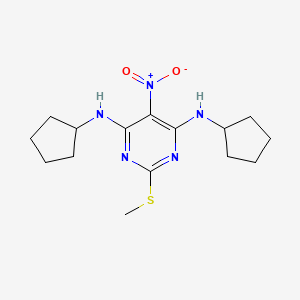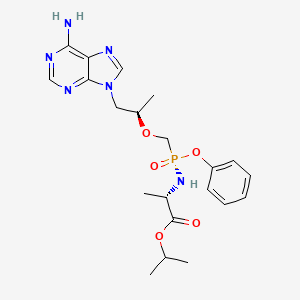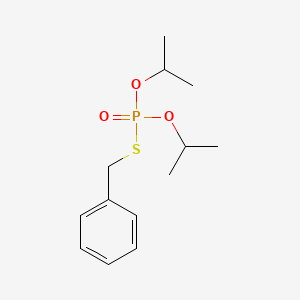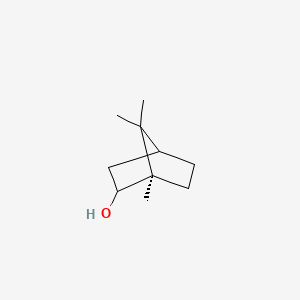
龙脑
描述
Isoborneol is a bicyclic organic compound and a terpene derivative . The hydroxyl group in this compound is placed in an exo position . It is a naturally occurring chemical found in many plants, including camphor, nutmeg, ginger, lavender, allspice, and cannabis . Isoborneol is commonly used to add a woody or spicy fragrance or taste to food, drinks, and perfumes .
Synthesis Analysis
Isoborneol is synthesized commercially by hydrolysis of isobornyl acetate . The latter is obtained from treatment of camphene with acetic acid in the presence of a strong acid catalyst .
Molecular Structure Analysis
Isoborneol has a distinct molecular structure that can be viewed as a 2D Mol file or as a computed 3D SD file .
Chemical Reactions Analysis
Borneol can be oxidized to camphor by treating it with sodium hypochlorite and other oxidizing agents . When camphor is reduced to borneol (e.g., with sodium borohydride), the main product is borneol’s positional isomer isoborneol .
Physical And Chemical Properties Analysis
Isoborneol has a molecular formula of C10H18O and a molecular weight of 154.2493 . It appears as a white or colorless solid . The melting point ranges from 210–215 °C for racemic isoborneol .
科学研究应用
以下是关于龙脑,也称为“(-)-龙脑”的科学研究应用的综合分析:
抗炎和止痛
抗生素和消毒剂
研究表明,龙脑具有抗生素、抗真菌和抗病毒特性,包括抑制和阻止HSV-1复制的能力 .
化学合成
龙脑是合成其他有机化合物的先驱体,在化学制造过程中起着重要作用 .
传统医学
增强药物递送
龙脑在中医中被称为“渗透促进剂”,有助于通过血脑屏障将其他成分输送到大脑,并增强组织靶向 .
研究和教育
作用机制
Isoborneol, also known as (-)-Isoborneol, is a natural, plant-derived, lipophilic, volatile, bicyclic monoterpenoid . This compound has been extensively studied for its various biological activities and its role in enhancing drug delivery across various physiological barriers .
Target of Action
Isoborneol primarily targets the GABAA receptor , TRPM8 , TRPA1 , and TRPV3 . These molecular targets play crucial roles in various physiological processes, including pain sensation, temperature regulation, and synaptic transmission .
Mode of Action
Isoborneol interacts with its targets in different ways. For instance, it acts as an agonist at the GABA site of the GABAA receptor . It also serves as an activator for TRPM8 and TRPV3, and a blocker for TRPA1 . These interactions result in changes in the activity of these targets, influencing various physiological processes.
Biochemical Pathways
It’s known that isoborneol can be synthesized from camphor through theMeerwein–Ponndorf–Verley reduction , a process involving the conversion of a ketone to a secondary alcohol
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of isoborneol are crucial for its bioavailability. Isoborneol, being a lipophilic compound, can easily cross lipid-rich biological membranes . This property enhances its absorption and distribution within the body.
Result of Action
At the molecular and cellular level, isoborneol has been found to alter cell membrane lipid structures and modulate multiple ATP binding cassette transporters as well as tight junction proteins . These alterations can enhance the permeability of various physiological barriers, thereby improving drug delivery .
Action Environment
Environmental factors can influence the action, efficacy, and stability of isoborneol. For instance, its lipophilic nature allows it to modulate lipid bilayers, enhancing its permeation across various physiological barriers . .
安全和危害
Isoborneol is very toxic in pure concentrations, with a lethal adult dose of around one teaspoon . It is rare to find isoborneol used in concentrations greater than one milligram per liter outside industrial applications . Safety data sheets suggest avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and keeping away from sources of ignition .
未来方向
Borneol, a natural, plant-derived, lipophilic, volatile, bicyclic monoterpenoid belonging to the class of camphene, has been used under the names “Bing Pian” or “Long Nao” in Traditional Chinese Medicine for more than 1000 years . Isoborneol, a major component of synthetic borneol, has higher lipid solubility and hence acts as a better permeation enhancer due to its ability to modulate the lipid bilayers physiological barriers . This makes it a noteworthy component in the field of organic chemistry and various commercial products .
生化分析
Biochemical Properties
Isoborneol has been found to have a significant impact on biochemical reactions. It has been associated with the modulation of multiple ATP-binding cassette transporters . It also has the ability to modulate the lipid bilayers of physiological barriers . Furthermore, isoborneol has been found to have higher lipid solubility, acting as a better permeation enhancer due to its ability to modulate the lipid bilayers of physiological barriers .
Cellular Effects
Isoborneol has been shown to have various effects on cells. It has been found to inhibit macrophage consumption of oxidized low-density lipoprotein (ox-LDL), thereby preventing the accumulation of lipids in the macrophages . This suggests that isoborneol may have a role in preventing the formation of foam cells, a key factor in the development of atherosclerosis . Additionally, as a potent antioxidant, isoborneol prevents free radicals from causing oxidative damage to human neurons in cell cultures .
Molecular Mechanism
The molecular mechanism of isoborneol involves its interaction with various biomolecules. It has been found to interact with ATP-binding cassette transporters, influencing their activity . Isoborneol can also modulate the lipid bilayers of physiological barriers, enhancing the permeability of these barriers . Furthermore, isoborneol can be synthesized from camphor through a reduction process .
Dosage Effects in Animal Models
In animal models, the effects of isoborneol have been found to vary with different dosages. For instance, isoborneol has been shown to dose-dependently attenuate acute epileptic seizure in animal models .
Metabolic Pathways
It is known that isoborneol is synthesized commercially by hydrolysis of isobornyl acetate .
Transport and Distribution
It has been suggested that isoborneol may enhance drug delivery across various physiological barriers, such as the blood-brain barrier, by altering membrane properties .
属性
| { "Design of the Synthesis Pathway": "The synthesis of Isoborneol can be achieved through the oxidation of borneol. The oxidation can be carried out using a variety of oxidizing agents such as sodium hypochlorite, sodium chlorite, or chromic acid. The reaction can be carried out under acidic or basic conditions, with the former being more common.", "Starting Materials": [ "Borneol", "Oxidizing agent (sodium hypochlorite, sodium chlorite, or chromic acid)", "Acid or base (depending on the chosen oxidizing agent)", "Solvent (such as water or dichloromethane)" ], "Reaction": [ "Dissolve borneol in the chosen solvent", "Add the oxidizing agent and acid or base to the solution", "Stir the mixture at a suitable temperature for the chosen oxidizing agent and reaction conditions", "Monitor the reaction progress using TLC or other analytical techniques", "Once the reaction is complete, extract the Isoborneol product using a suitable solvent", "Purify the product using techniques such as recrystallization or column chromatography" ] } | |
CAS 编号 |
124-76-5 |
分子式 |
C10H18O |
分子量 |
154.25 g/mol |
IUPAC 名称 |
(1S,2S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol |
InChI |
InChI=1S/C10H18O/c1-9(2)7-4-5-10(9,3)8(11)6-7/h7-8,11H,4-6H2,1-3H3/t7-,8+,10-/m1/s1 |
InChI 键 |
DTGKSKDOIYIVQL-KHQFGBGNSA-N |
手性 SMILES |
C[C@]12CC[C@@H](C1(C)C)C[C@@H]2O |
SMILES |
CC1(C2CCC1(C(C2)O)C)C |
规范 SMILES |
CC1(C2CCC1(C(C2)O)C)C |
外观 |
Solid powder |
沸点 |
Sublimes |
颜色/形态 |
White solid Tablets from petroleum ethe |
密度 |
1.10 g/cm cu at 20 °C |
闪点 |
150 °F (60 °C) /closed cup/ |
熔点 |
216 °C Crystals from petroleum ether. sublimes on heating, MP: 212 °C (in a sealed tube). Practically insoluble in water. Readily soluble in alcohol, ether, chloroform /dl-Isoborneol/ Crystals from petroleum ether. MP: 214 °C. Approx optical rotation: +34.3 deg in alcohol solution /d-Isoborneol/ Crystals from petroleum ether. MP: 214 °C; Approx optical rotation -34.3 deg in alcohol solution /l-Isoborneol/ |
其他 CAS 编号 |
124-76-5 10334-13-1 507-70-0 16725-71-6 |
物理描述 |
Other Solid White solid; [Hawley] White to off-white crystals; piney camphoraceous aroma |
Pictograms |
Flammable |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
Stable under recommended storage conditions. |
溶解度 |
In water, 7.38X10-4 mg/L at 25 °C /l-Isoborneol/ In water, 7.4X10-4 mg/L at 25 °C /d-Isoborneol/ Insoluble in water More soluble in most solvents than borneol Very soluble in ethanol, diethyl ether, chloroform; soluble in benzene Slightly soluble in proylene glycol; Very slightly soluble in water; Insoluble in vegatable oils Soluble (in ethanol) |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
orneol isoborneol isoborneol, (1R-endo)-isomer isoborneol, (1R-exo)-isomer isoborneol, (1S-endo)-isomer isoborneol, (1S-exo)-isomer isoborneol, (endo)-isomer isoborneol, (endo-(+-))-isomer isoborneol, (exo)-isome |
蒸汽压力 |
0.03 [mmHg] |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of isoborneol?
A1: Isoborneol has the molecular formula C10H18O and a molecular weight of 154.25 g/mol.
Q2: How can isoborneol isomers be distinguished?
A2: Gas chromatography/mass spectrometry (GC/MS) can effectively resolve isoborneol and its isomers, including borneol. This method utilizes chiral reagents like (R)-(+)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((R)-(+)-MTPA-Cl) and (1S)-(-)-camphanic chloride to form derivatives, enabling separation and identification. []
Q3: What spectroscopic techniques are useful for characterizing isoborneol enantiomers?
A3: High-performance liquid chromatography (HPLC) coupled with an optical rotation detector is effective for separating isoborneol enantiomers. Further characterization can be achieved using vibrational circular dichroism (VCD) spectroscopy, comparing experimental spectra with Density Functional Theory (DFT) calculations to determine absolute configurations. []
Q4: Does isoborneol exhibit any cardiovascular activity?
A4: Research suggests that isoborneol might have a role in mitigating atherosclerosis. Studies indicate it can reduce the accumulation of low-density lipoproteins (LDL) and the formation of foam cells in macrophages, both of which are key processes in atherosclerosis development. [, ]
Q5: What is the mechanism of action of isoborneol in protecting against neurodegeneration?
A5: Isoborneol displays neuroprotective effects, particularly against cell death induced by 6-hydroxydopamine (6-OHDA) in human neuroblastoma cells. This protection stems from its antioxidant properties, reducing reactive oxygen species (ROS) and intracellular calcium levels. Isoborneol also appears to modulate key proteins involved in apoptosis, like caspase-3, cytochrome C, Bax, and Bcl-2, further contributing to its neuroprotective effects. []
Q6: Can isoborneol be used as a natural antifungal agent?
A6: Isoborneol demonstrates antifungal activity, specifically against Aspergillus flavus. It acts as a sporulation quenching agent, inhibiting the production of conidia, vesicles, phialides, and conidiophores. This antisporulating effect is likely due to the suppression of the fluG gene expression. This makes isoborneol a promising candidate for natural antifungal applications. []
Q7: Does isoborneol interact with drug-metabolizing enzymes?
A7: Research suggests that isoborneol, along with other components found in Compound Danshen (a traditional Chinese medicine), can induce the cytochrome P450 3A4 (CYP3A4) enzyme, a key player in drug metabolism. This finding highlights the potential for interactions with other drugs metabolized by this enzyme. []
Q8: What are the cardiotoxic effects of borneol isomers in zebrafish embryos?
A8: Studies in zebrafish embryos show that exposure to (−)‐borneol, (+)‐borneol, and isoborneol can negatively impact heart development. These isomers decreased heart rate and the expression of genes related to Ca2+‐ATPase and Na+/K+‐ATPase, suggesting interference with ion channel function. (+)‐Borneol exhibited the lowest toxicity, while isoborneol was most toxic. []
Q9: Does isoborneol have repellent effects on insects?
A9: Isoborneol shows repellent activity against subterranean termites like Reticulitermes santonensis and R. flavipes. Its effectiveness as a repellent barrier is influenced by the soil composition, with clay content impacting its bioavailability and particle size affecting its evaporation rate. [, ]
Q10: How is isoborneol quantified in complex mixtures?
A10: Gas chromatography (GC), often coupled with mass spectrometry (MS), is frequently employed for the quantitative analysis of isoborneol. Various GC methods have been established and validated for determining isoborneol content in different matrices. [, , , , ]
Q11: Are there any sensor technologies developed for isoborneol detection?
A11: Yes, researchers have developed molecularly imprinted polymers (MIPs) for selective isoborneol detection. When integrated with a quartz crystal microbalance (QCM), these MIP-based sensors demonstrate high specificity even in the presence of similar compounds like 2-methylisoborneol (MIB) and camphor. [, ]
Q12: How is isoborneol commercially synthesized?
A12: Isoborneol is commonly synthesized from camphene through hydration reactions. Various catalysts, including zeolites and α-hydroxyl carboxylic acids in combination with boric acid, have been investigated to improve the yield and selectivity of this reaction. [, ]
Q13: What factors influence the ratio of isoborneol to borneol during the reduction of camphor?
A13: The stereochemical outcome, specifically the isoborneol/borneol ratio, during camphor reduction is significantly affected by several factors, including the reducing agent (lithium, sodium, or potassium in ammonia), the presence or absence of a proton source, and whether enantiomerically pure or racemic camphor is used. This highlights the complexity of the reaction mechanism and the importance of reaction conditions in controlling stereoselectivity. []
Q14: Can isoborneol be used as a chiral building block for the synthesis of other compounds?
A14: Yes, isoborneol and its derivatives can serve as valuable chiral auxiliaries in organic synthesis. For instance, enantiopure (RS)-[(1S)-isoborneol-10-sulfinyl]-substituted dienes have been used as dienophiles in Diels-Alder reactions to construct complex chiral molecules with potential biological activities. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(1S,14S)-13-Methyl-5,7,17,19,25-pentaoxa-13-azaheptacyclo[12.10.1.01,12.02,10.04,8.015,23.016,20]pentacosa-2,4(8),9,15(23),16(20),21-hexaene](/img/structure/B1672137.png)
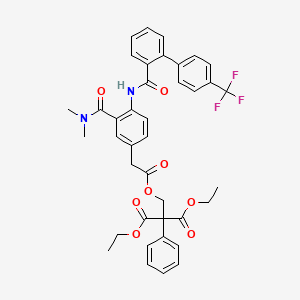
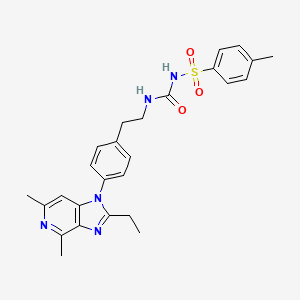
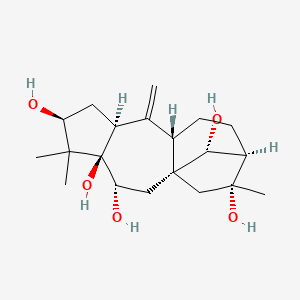

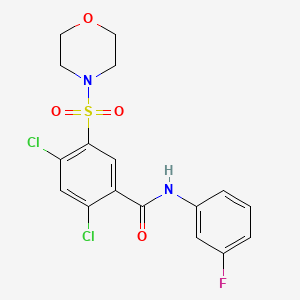
![2-((3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)thio)benzoic acid](/img/structure/B1672144.png)


